molecular formula C10H11NO2 B073641 Acetamide, N-acetyl-N-phenyl- CAS No. 1563-87-7

Acetamide, N-acetyl-N-phenyl-

Cat. No. B073641
CAS RN: 1563-87-7
M. Wt: 177.2 g/mol
InChI Key: KBDYPDHUODKDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-acetyl-N-phenyl- is a chemical compound that is commonly used in scientific research. It is a derivative of acetanilide and is also known as N-phenylacetamide. This compound is widely used in various fields of research including pharmaceuticals, biochemistry, and medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of Acetamide, N-acetyl-N-phenyl- is not fully understood. However, it is believed to act as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of prostaglandins and leukotrienes, which are important mediators of inflammation and pain.

Biochemical And Physiological Effects

Acetamide, N-acetyl-N-phenyl- has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antipyretic and antiplatelet effects. In addition, it has been reported to have neuroprotective effects and to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

Acetamide, N-acetyl-N-phenyl- is a relatively inexpensive and readily available reagent that can be used in various laboratory experiments. However, it has some limitations such as its low solubility in water and its tendency to form insoluble aggregates in some solvents. It is also known to be toxic to some cell lines at high concentrations.

Future Directions

There are several future directions for research on Acetamide, N-acetyl-N-phenyl-. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of its potential as a therapeutic agent for various diseases including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a tool for chemical biology research.
Conclusion
Acetamide, N-acetyl-N-phenyl- is a versatile chemical compound that has a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for chemical biology research.

Scientific Research Applications

Acetamide, N-acetyl-N-phenyl- is widely used in scientific research as a starting material for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and biologically active molecules. It is also used as a reagent in organic synthesis and as a precursor in the preparation of various heterocyclic compounds.

properties

CAS RN

1563-87-7

Product Name

Acetamide, N-acetyl-N-phenyl-

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

N-acetyl-N-phenylacetamide

InChI

InChI=1S/C10H11NO2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

KBDYPDHUODKDRK-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=CC=C1)C(=O)C

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C(=O)C

melting_point

37.5 °C

Other CAS RN

1563-87-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N,N'-dimethyl-1,3-benzenediamine (27.2 g, 0.20 mol) in ethyl ether (300 ml) is added acetic anhydride (44.8 g, 0.44 mol) over 20 minutes at room temperature. The mixture is stirred at room temperature for 2 hours. The solution is diluted with ether (300 ml) and washed with saturated sodium carbonate solution and water, dried over magnesium sulfate, and concentrated to a solid. The solid is recrystallized from ethyl acetate-hexane to give the pure diacetanilide.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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